molecular formula C18H20O3 B1327819 Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate CAS No. 898753-71-4

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate

Cat. No.: B1327819
CAS No.: 898753-71-4
M. Wt: 284.3 g/mol
InChI Key: HNKBRVPQEHTSCT-UHFFFAOYSA-N
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Description

Structural Characterization and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate reflects a carefully designed arrangement of functional groups that impart specific chemical properties to the molecule. The compound's systematic name according to International Union of Pure and Applied Chemistry nomenclature is ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate, which precisely describes the positioning of each substituent on the butyric acid backbone. The molecular formula of C18H20O3 indicates the presence of eighteen carbon atoms, twenty hydrogen atoms, and three oxygen atoms, resulting in a molecular weight of 284.3 grams per mole.

The structural elucidation reveals several key features that define this compound's identity and reactivity. The backbone consists of a four-carbon chain with a ketone functionality at the fourth position and an ester group at the terminal carbon. Two methyl groups are positioned at the second carbon, creating a quaternary center that introduces steric hindrance and affects the molecule's conformational preferences. The naphthyl group attached to the fourth carbon provides an extended aromatic system that can participate in pi-pi interactions and influences the compound's electronic properties.

Property Value Source
Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
Chemical Abstracts Service Number 898753-71-4
International Chemical Identifier InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3
Simplified Molecular Input Line Entry System CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1
PubChem Compound Identifier 24727427

The compound's structural features place it within the broader category of beta-ketoesters, which are characterized by the presence of both ketone and ester functionalities separated by a single carbon atom. This arrangement creates a particularly reactive center that can undergo various transformations including keto-enol tautomerism, alkylation reactions, and condensation processes. The specific positioning of the naphthyl group at the beta-carbon relative to the ketone enhances the molecule's conjugation possibilities and potentially stabilizes certain conformational arrangements through intramolecular interactions.

Advanced spectroscopic techniques would reveal additional structural details about this compound's three-dimensional arrangement. The presence of the bulky naphthyl group and the quaternary carbon center likely influences the molecule's preferred conformations in solution and solid state. Nuclear magnetic resonance spectroscopy would show characteristic splitting patterns for the methylene protons adjacent to both the quaternary center and the ketone, while the aromatic region would display the complex multipicity typical of naphthalene derivatives.

Properties

IUPAC Name

ethyl 2,2-dimethyl-4-naphthalen-2-yl-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c1-4-21-17(20)18(2,3)12-16(19)15-10-9-13-7-5-6-8-14(13)11-15/h5-11H,4,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNKBRVPQEHTSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=O)C1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645645
Record name Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate
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URL https://comptox.epa.gov/dashboard/DTXSID30645645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898753-71-4
Record name Ethyl α,α-dimethyl-γ-oxo-2-naphthalenebutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898753-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,2-dimethyl-4-(naphthalen-2-yl)-4-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Condensation Reaction Between 2-Naphthylacetic Acid and Ethyl Acetoacetate

The most commonly reported method for synthesizing this compound is a base-catalyzed condensation reaction between 2-naphthylacetic acid and ethyl acetoacetate. This method is well-documented in chemical supply and research literature.

Reaction Overview:

  • Reactants: 2-naphthylacetic acid and ethyl acetoacetate
  • Catalyst/Base: Sodium ethoxide or similar alkoxide bases
  • Solvent: Typically ethanol or anhydrous alcohols
  • Conditions: Controlled temperature (often reflux or mild heating)
  • Mechanism: The base deprotonates ethyl acetoacetate, generating an enolate ion that attacks the electrophilic carbonyl carbon of 2-naphthylacetic acid, leading to condensation and formation of the target compound.

Key Features:

  • The reaction proceeds via nucleophilic addition followed by elimination to form the ketoester.
  • The presence of the bulky 2,2-dimethyl groups stabilizes the intermediate and final product.
  • The reaction is typically followed by purification steps such as recrystallization or distillation to isolate the pure compound.

Data Table 1: Typical Reaction Parameters

Parameter Value/Range Notes
Molar ratio (2-naphthylacetic acid : ethyl acetoacetate) 1 : 1 to 1 : 1.2 Slight excess of acetoacetate may improve yield
Base concentration 0.1 to 0.2 equivalents Sodium ethoxide commonly used
Solvent Ethanol or anhydrous alcohols Ensures solubility and reaction efficiency
Temperature 50–80 °C Reflux conditions preferred
Reaction time 4–12 hours Monitored by TLC or HPLC
Yield 70–85% Dependent on purification

Industrial Scale Synthesis

In industrial settings, the synthesis is scaled up using batch reactors with precise temperature and mixing controls. The reaction mixture is heated to the desired temperature, and the base is added slowly to control the reaction rate and minimize side reactions.

Purification Techniques:

  • Distillation: To remove volatile impurities and solvents.
  • Recrystallization: Using solvents such as hexane or ethyl acetate to obtain high-purity crystals.
  • Chromatography: Occasionally used for analytical scale or high-purity requirements.

Industrial synthesis emphasizes process optimization to maximize yield and minimize cost, with typical yields reported in the range of 75–85%.

Alternative Synthetic Routes: Grignard Reaction Approach

While direct synthesis via condensation is common, related compounds such as ethyl 2-oxo-4-phenylbutyrate have been prepared using Grignard reagents, which may inspire alternative routes for this compound.

Grignard Reaction Method (Analogous Compound):

  • Preparation of Grignard reagent from beta-bromophenylethane and magnesium in a solvent mixture of methyl tert-butyl ether and a thinner.
  • Addition of the Grignard reagent to diethyl aceto oxalate to form the ketoester.
  • Reaction conditions: 30–60 °C for Grignard formation, -30 to 50 °C for addition reaction.
  • Reaction times: 1–12 hours for Grignard formation, 1–15 hours for addition.

This method offers advantages such as shorter synthesis cycles and high yields for related compounds, suggesting potential adaptation for the target compound with appropriate modifications.

Summary of Preparation Methods

Method Reactants Key Conditions Advantages Limitations
Base-catalyzed condensation 2-naphthylacetic acid + ethyl acetoacetate Sodium ethoxide, 50–80 °C, 4–12 h Straightforward, good yield, scalable Requires careful control of base and temperature
Industrial batch synthesis Same as above Controlled temperature, batch reactors High yield, scalable, cost-effective Requires purification steps
Grignard reagent addition (analogous) Beta-bromophenylethane + Mg + diethyl aceto oxalate 30–60 °C (Grignard), -30 to 50 °C (addition) High yield, short cycle More complex, sensitive reagents

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate has shown potential as a precursor in the synthesis of biologically active compounds. Its structural characteristics make it suitable for modifications that enhance pharmacological properties.

Synthesis of Bioactive Compounds

Research indicates that derivatives of this compound can exhibit selective inhibitory activity against human monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. For example, studies have reported that certain derivatives demonstrate high affinity for MAO-B, which is significant in treating neurodegenerative diseases like Parkinson's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the development of complex organic molecules.

Reaction Mechanisms

This compound can undergo various reactions such as:

  • Condensation Reactions : It can react with amines or other nucleophiles to form amides or other functional groups.
  • Reduction Reactions : The ketone functionality can be reduced to alcohols, allowing for further functionalization.

These reactions make it a versatile building block in organic synthesis .

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is also explored for applications in the flavor and fragrance industry. It can be used as a flavoring agent due to its pleasant aroma profile that mimics natural compounds found in various fruits and flowers.

Case Study 1: Neuroprotective Agents

A study focused on synthesizing derivatives of this compound for their neuroprotective effects demonstrated promising results. The synthesized compounds were tested for their ability to inhibit MAO-A and MAO-B activities, revealing a structure-activity relationship that could guide future drug development .

Case Study 2: Flavoring Applications

In another study, the compound was incorporated into formulations aimed at enhancing flavor profiles in food products. Sensory evaluation tests indicated that products containing this compound were preferred over those without it, highlighting its potential as a flavor enhancer .

Mechanism of Action

The mechanism by which Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate exerts its effects is primarily through its interaction with specific molecular targets. The naphthyl group allows for π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. The ester functionality can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate and Analogs

Compound Name Substituent Molecular Formula Molecular Weight Rotatable Bonds Key Properties/Applications
This compound 2-Naphthyl ~C₁₈H₂₀O₃ ~296.35* ~3 High aromaticity, potential for π-π interactions; steric hindrance from dimethyl groups
Ethyl 2,2-dimethyl-4-(3,5-dimethylphenyl)-4-oxobutyrate 3,5-Dimethylphenyl C₁₆H₂₂O₃ 262.34 6 Increased flexibility (6 rotatable bonds); lower steric bulk compared to naphthyl
Ethyl 4-(4-biphenyl)-4-oxobutyrate 4-Biphenyl C₁₈H₁₈O₃ 294.33 5 Extended conjugation; biphenyl enhances rigidity and thermal stability
Ethyl 4-(3-fluorophenyl)-4-oxobutyrate 3-Fluorophenyl C₁₂H₁₃FO₃ 224.23 4 Electron-withdrawing fluorine improves metabolic stability; lower molecular weight
Ethyl 2,2-dimethyl-4-(4-methoxyphenyl)-4-oxobutyrate 4-Methoxyphenyl C₁₅H₂₀O₄ 264.32 5 Methoxy group enhances solubility via polarity; electron-donating effects

*Estimated based on structural analogs.

Substituent Effects on Properties

  • Electronic Effects : Fluorophenyl analogs (e.g., CAS 898752-08-4) exhibit electron-withdrawing properties, improving oxidative stability and resistance to enzymatic degradation, whereas methoxy-substituted derivatives (e.g., 10-F207824) offer enhanced solubility .
  • Flexibility : Compounds with fewer rotatable bonds (e.g., the target compound vs. C₁₆H₂₂O₃ in ) demonstrate restricted conformational freedom, which may favor crystallinity or specific receptor binding .

Industrial and Research Relevance

  • Fluorinated Derivatives : Widely used in drug design for their metabolic stability; discontinuation of Ethyl 2,2-dimethyl-4-(3-fluorophenyl)-4-oxobutyrate () may reflect synthesis challenges or shifting demand .
  • Biphenyl and Naphthyl Analogs : Preferred in materials science for their rigid, planar structures, which aid in the development of liquid crystals or organic semiconductors .

Notes

  • Discontinued analogs (e.g., 10-F207827 in ) highlight the importance of substituent selection in commercial viability .

Biological Activity

Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by an ethyl ester group, two methyl groups, and a naphthalene moiety. Its molecular formula is C17H20O3C_{17}H_{20}O_3, with a molecular weight of approximately 284.35 g/mol. The presence of the naphthyl group is significant as it enhances the compound's ability to engage in π-π interactions with aromatic residues in proteins, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The naphthyl group facilitates interactions that can modulate biological pathways by affecting protein functions. The ester functionality allows for hydrolysis, releasing active metabolites that may further influence biological processes.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit tumor cell proliferation significantly. For instance, studies involving various cancer cell lines have shown that this compound can reduce cell viability and induce apoptosis through mechanisms involving oxidative stress and modulation of apoptotic markers such as Bcl-2 and Bax .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against a range of microbial pathogens, making it a candidate for further exploration in the development of antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of this compound. Comparative studies with similar compounds reveal that modifications to the naphthyl group or the ester moiety can significantly impact biological activity. For instance:

Compound NameKey FeaturesBiological Activity
Ethyl 2,2-dimethyl-4-(phenyl)-4-oxobutyratePhenyl group instead of naphthylLower anticancer activity
Ethyl 3-methyl-4-(naphthalen-1-yl)-3-oxobutanoateDifferent positioning of substituentsVaries in potency
Methyl 3-methyl-4-(naphthalen-1-yl)-3-oxobutanoateMethyl instead of ethylAffects solubility and reactivity

These comparisons highlight the unique properties imparted by the naphthyl substitution pattern in this compound, which may contribute to its specific biological activities.

Case Studies and Research Findings

Several studies have focused on elucidating the biological effects of this compound:

  • Antitumor Activity : In a study involving EAC-bearing mice, administration of this compound resulted in a significant reduction in tumor cell viability by up to 100% compared to control groups. Histopathological examinations confirmed no adverse effects on liver or kidney tissues, indicating a favorable safety profile alongside its potent anticancer activity .
  • Antioxidant Effects : The compound has also demonstrated significant antioxidant capacity, which may contribute to its anticancer effects by reducing oxidative stress within cells .
  • Mechanistic Insights : Molecular docking studies have suggested promising interactions between this compound and specific cancer-related receptors (e.g., mutant oxidoreductases), providing insights into its mode of action at the molecular level .

Q & A

Basic: What synthetic routes are commonly employed to prepare Ethyl 2,2-dimethyl-4-(2-naphthyl)-4-oxobutyrate?

Methodological Answer:
The compound is typically synthesized via a multi-step approach involving:

Friedel-Crafts acylation : Reacting 2-naphthol with a β-ketoester derivative (e.g., ethyl acetoacetate) in the presence of Lewis acids like AlCl₃ to introduce the 2-naphthyl and oxobutanoate moieties .

Alkylation or esterification : Introducing the 2,2-dimethyl group via alkylation of the intermediate β-ketoester using methyl halides under basic conditions (e.g., K₂CO₃ in DMF) .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (e.g., from ethanol) to isolate the pure product .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:
Key optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution for alkylation, while anhydrous conditions prevent hydrolysis of intermediates .
  • Catalyst screening : Testing alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) for Friedel-Crafts acylation to reduce side reactions .
  • Temperature control : Lower temperatures (0–5°C) during acylations minimize poly-substitution byproducts .
  • Design of Experiments (DoE) : Systematic variation of reagent stoichiometry (e.g., 1.2–2.0 equivalents of methyl iodide) and reaction time to identify optimal parameters .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include:
    • δ ~7.2–8.5 ppm (aromatic protons from 2-naphthyl group).
    • δ ~4.1–4.3 ppm (quartet, ethyl ester CH₂).
    • δ ~2.5–3.0 ppm (singlet, dimethyl groups) .
  • FT-IR : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (ketone C=O) .
  • Mass spectrometry (ESI/APCI+) : Molecular ion peak at m/z corresponding to C₁₈H₂₀O₃ (expected M⁺: 284.3) .

Advanced: How can computational modeling resolve contradictions between theoretical and experimental spectral data?

Methodological Answer:

  • DFT calculations : Using software like Gaussian or ORCA to simulate NMR chemical shifts (e.g., GIAO method) and compare with experimental data. Discrepancies in carbonyl shifts may indicate solvent effects or conformational flexibility .
  • Molecular dynamics (MD) : Simulate rotational barriers of the ester group to assess if dynamic effects explain broad NMR peaks .
  • X-ray crystallography : Resolve ambiguities in stereochemistry using ORTEP-3 for crystal structure visualization .

Basic: What chromatographic methods ensure purity for this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 column, mobile phase = acetonitrile/water (70:30), UV detection at 254 nm. Retention time consistency confirms purity .
  • TLC : Silica gel plates, hexane:ethyl acetate (3:1), visualization under UV or iodine vapor. A single spot (Rf ~0.5) indicates homogeneity .

Advanced: How does the steric bulk of the 2,2-dimethyl group influence reactivity in downstream modifications?

Methodological Answer:

  • Kinetic studies : Compare reaction rates of the dimethyl-substituted compound vs. non-methylated analogs in nucleophilic additions (e.g., Grignard reactions). Reduced reactivity due to steric hindrance is quantified via Arrhenius plots .
  • Crystal packing analysis : X-ray structures reveal how dimethyl groups affect molecular conformation, impacting solubility and crystallization behavior .

Basic: What stability considerations are critical for storing this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent photooxidation of the naphthyl group .
  • Moisture control : Desiccants (e.g., silica gel) prevent ester hydrolysis. Stability is monitored via periodic HPLC .

Advanced: How can mechanistic studies elucidate competing pathways in its synthesis?

Methodological Answer:

  • Isotopic labeling : Use ¹³C-labeled ethyl acetoacetate to track acyl transfer vs. alkylation pathways via NMR .
  • In situ monitoring : ReactIR or Raman spectroscopy detects transient intermediates (e.g., enolate formation) during Friedel-Crafts reactions .

Basic: What are the safety protocols for handling this compound?

Methodological Answer:

  • Toxicity screening : Consult SDS for acute toxicity (e.g., LD50 in rodents) and wear PPE (gloves, goggles).
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous disposal .

Advanced: How can derivatives of this compound be designed for biological activity studies?

Methodological Answer:

  • SAR studies : Modify the naphthyl group (e.g., halogenation) or ester moiety (e.g., hydrolysis to carboxylic acid) to assess antimicrobial or anticancer activity.
  • Docking simulations : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinases) before in vitro assays .

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